1-Decanoylglycerol
Description
Nomenclature and Chemical Structure within Lipid Biochemistry
2,3-Dihydroxypropyl decanoate (B1226879) is the International Union of Pure and Applied Chemistry (IUPAC) name for this compound. nih.goviarc.frnih.gov In the field of lipid biochemistry, it is more commonly referred to by several synonyms, including 1-monocaprin, glycerol (B35011) 1-monocaprinate, and rac-glycerol 1-monodecanoate. nih.govnist.gov
The structure of this molecule consists of a glycerol backbone to which a single decanoic acid (a ten-carbon saturated fatty acid) is attached via an ester bond at the C-1 position. iarc.frwikipedia.org This leaves hydroxyl (-OH) groups at the C-2 and C-3 positions of the glycerol moiety, making it a dihydroxy derivative. smolecule.com Its chemical formula is C13H26O4, and it has a molecular weight of approximately 246.34 g/mol . nist.govsmolecule.com The presence of both a hydrophobic fatty acid chain and a hydrophilic dihydroxypropyl head gives the molecule amphiphilic properties. globalresearchonline.net
Table 1: Chemical Identifiers for 2,3-Dihydroxypropyl Decanoate
| Identifier | Value |
| IUPAC Name | 2,3-dihydroxypropyl decanoate nih.goviarc.frnih.gov |
| CAS Number | 2277-23-8 nih.govnist.govsmolecule.com |
| Molecular Formula | C13H26O4 nih.govnist.govsmolecule.com |
| Molecular Weight | 246.34 g/mol smolecule.com |
| Synonyms | 1-monocaprin, glycerol 1-monocaprinate, monocaprin (B1671684), rac-glycerol 1-monodecanoate nih.gov |
Occurrence and Isolation from Natural Sources
Angelica dahurica (root)
2,3-Dihydroxypropyl decanoate has been successfully isolated from the root of Angelica dahurica. arabjchem.orgmedchemexpress.com This medicinal plant, also known as 'Bai Zhi' in traditional Chinese medicine, is recognized for its rich phytochemical composition, which includes coumarins, furanocoumarins, and volatile oils. nih.govnih.gov The isolation of 2,3-dihydroxypropyl decanoate from this plant highlights the diversity of its chemical constituents. arabjchem.org
Potential Presence in Other Medicinal Plants and Natural Products
While prominently identified in Angelica dahurica, monoacylglycerols, the class of lipids to which 2,3-dihydroxypropyl decanoate belongs, are found in various natural sources. wikipedia.orgbohrium.com For instance, related glycerol derivatives such as 2,3-dihydroxy-propyl oleate (B1233923) and 2,3-dihydroxypropyl linoleate (B1235992) have been isolated from the heartwood of Bauhinia purpurea. ijpjournal.com Another similar compound, 2',3'-dihydroxypropyl pentadecanoate, was isolated from the fruit of Cucumis ficifolius. longdom.org These findings suggest that 2,3-dihydroxypropyl decanoate or structurally similar monoacylglycerols may be present in other medicinal plants and natural products, although their presence is often in low concentrations. wikipedia.org
Historical Context of Research on Glycerides and Monoacylglycerols
The study of glycerides, which includes mono-, di-, and triglycerides, is a cornerstone of lipid research. Triglycerides form the bulk of dietary fats and oils. foodingredientfacts.org Historically, research focused on the role of triglycerides as energy storage molecules. The enzymatic breakdown of triglycerides in the body yields mono- and diglycerides. wikipedia.orgfoodingredientfacts.org
Monoacylglycerols were initially recognized for their industrial applications as emulsifiers in the food, cosmetic, and pharmaceutical industries due to their amphiphilic nature. wikipedia.orgglobalresearchonline.net The industrial production of monoacylglycerols is primarily achieved through the glycerolysis of triglycerides and glycerol. wikipedia.org In recent decades, research has expanded to investigate the specific biological activities and physiological roles of individual monoacylglycerols like 2,3-dihydroxypropyl decanoate. This includes their synthesis through enzymatic processes and their potential as bioactive compounds. nih.govnih.gov
Significance within Current Biochemical and Chemical Research
Relevance to Monoacylglycerol Studies
2,3-Dihydroxypropyl decanoate serves as a significant subject within the broader study of monoacylglycerols. Research into this compound contributes to the understanding of the structure-function relationships of monoacylglycerols. For example, studies on the synthesis of 1-monocaprin (2,3-dihydroxypropyl decanoate) have explored various methods, including chemical and enzymatic routes, to optimize its production for potential applications. globalresearchonline.netnih.gov
The investigation of monoacylglycerols like 2,3-dihydroxypropyl decanoate is relevant to understanding lipid metabolism and the biological roles of these molecules. nih.gov Furthermore, the unique properties of monoacylglycerols, including their ability to act as surfactants and their potential biological activities, continue to drive research in fields ranging from food science to medicinal chemistry. myfoodresearch.comchemicalbook.com
Table 2: Research Areas Involving 2,3-Dihydroxypropyl Decanoate
| Research Area | Focus of Study |
| Natural Product Chemistry | Isolation and characterization from botanical sources like Angelica dahurica. arabjchem.orgmedchemexpress.com |
| Synthetic Chemistry | Development of efficient synthesis methods, including microwave-assisted and enzymatic approaches. nih.govresearchgate.net |
| Biochemistry | Investigation of its role in lipid metabolism and as a bioactive monoacylglycerol. nih.gov |
| Food Science & Cosmetics | Application as an emulsifier and surfactant. wikipedia.orgglobalresearchonline.net |
Role in Inflammation and Immunology Research
2,3-Dihydroxypropyl decanoate, also known as monocaprin, is a monoglyceride that is gaining attention in the scientific community for its potential immunomodulatory and anti-inflammatory properties. echelon-inc.comnih.gov Research suggests that this compound, along with other medium-chain fatty acids and their monoglycerides (B3428702), can influence the body's immune responses and inflammatory pathways. nih.gov
In vitro studies have begun to elucidate the anti-inflammatory potential of monocaprin. One such study, using a macrophage-like cell model, investigated the effects of a combination of alpha-monocaprylin and alpha-monocaprin. allaboutfeed.netpigprogress.net When these cells were challenged with lipopolysaccharides (LPS), a component of bacterial cell walls known to induce a strong inflammatory response, they typically produce nitric oxide (NO), a key signaling molecule in inflammation. allaboutfeed.netpigprogress.net The study found that the combination of alpha-monocaprylin and alpha-monocaprin was able to reduce the production of NO, suggesting an anti-inflammatory effect. allaboutfeed.netpigprogress.net The concentration at which a 50% reduction in NO production (IC50) was observed was 800 ppm for the combination. pigprogress.net
The immunomodulatory activities of monocaprin and related compounds are a growing area of interest. nih.gov For instance, glycerol monolaurate (GML), another monoglyceride, has been shown to affect T cell lymphocytes and decrease cytokine production in vitro, highlighting its potential for anti-inflammatory applications. nih.gov It is suggested that these effects are linked to interactions with cell membranes and subsequent influence on cell signaling pathways. nih.gov While more research is needed to fully understand the mechanisms of action, these findings point towards the potential of monoglycerides like 2,3-dihydroxypropyl decanoate to modulate immune responses and mitigate inflammation. nih.govpigprogress.net
It is important to note that much of the current research has been conducted in vitro or in animal models, and further in vivo trials are necessary to confirm these anti-inflammatory effects in more complex biological systems. allaboutfeed.net
Research Findings on the Anti-inflammatory Effects of Monocaprin
| Study Design | Model | Compound(s) Tested | Key Findings | Reference(s) |
| In vitro | Macrophage-like cells | Alpha-monocaprylin and alpha-monocaprin | Reduced nitric oxide (NO) production in response to LPS challenge. | allaboutfeed.netpigprogress.net |
| In vitro | Macrophage-like cells | Alpha-monocaprylin and alpha-monocaprin | IC50 for NO reduction was 800 ppm for the combination. | pigprogress.net |
| Review | Not applicable | Medium-chain fatty acids and monoglycerides | Exhibit immunomodulatory properties. | nih.gov |
| Review | Not applicable | Glycerol monolaurate (GML) | Affects T cell lymphocytes and decreases cytokine production in vitro. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUNXBRZDFMZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891378 | |
| Record name | 1-Monodecanoylglycerol | |
| Source | EPA DSSTox | |
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Molecular Weight |
246.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-23-8, 26402-22-2, 69070-60-6 | |
| Record name | 1-Decanoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |
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| Record name | Monoctanoin component B | |
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| Record name | Glyceryl monocaprate | |
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| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |
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| Record name | 1-Monodecanoylglycerol | |
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| Record name | Decanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Decanoic acid, ester with triglycerol trioctanoate | |
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| Record name | 2,3-Dihydroxypropyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-CAPRATE | |
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Synthesis and Derivatization Methodologies
Chemical Synthesis Routes
One of the fundamental methods for synthesizing 2,3-Dihydroxypropyl decanoate (B1226879) is the direct esterification of decanoic acid (also known as capric acid) with glycerol (B35011). smolecule.comnih.govnih.gov This reaction involves the condensation of the carboxylic acid and the alcohol, which can be catalyzed to produce the desired monoester. nih.gov The process can be optimized by controlling parameters such as temperature, enzyme concentration (in biocatalysis), and the molar ratio of the reactants. nih.gov For instance, research on the direct esterification of capric acid and glycerol using an immobilized lipase (B570770) catalyst found that optimal conditions included a temperature of 55°C and a 1:1 molar ratio of reactants. nih.gov
Table 1: Conditions for Direct Esterification of Decanoic Acid and Glycerol
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature | 55°C | nih.gov |
| Catalyst | Immobilized Lipase (Lipozyme IM 20) | nih.gov |
| Reactant Molar Ratio | 1:1 (Capric Acid:Glycerol) | nih.gov |
| Reaction Time | 6 hours | nih.gov |
| Resulting Composition | 61.3% Monocaprin (B1671684), 19.9% Dicaprin, 18.8% Capric Acid | nih.gov |
To facilitate the direct esterification process, the reaction is typically conducted under acidic conditions with the aid of a catalyst. smolecule.com Strong acids such as sulfuric acid and p-toluenesulfonic acid (pTSA) are commonly used to catalyze the reaction. researchgate.net The acidic environment promotes the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group of glycerol. One study on the synthesis of monodiacyl glycerol (MDAG) from palm fatty acid distillate and glycerol utilized pTSA as the catalyst, with the best results achieved at a temperature of 150°C. researchgate.net Another investigation into the kinetics of esterifying medium-chain fatty acids, including decanoic acid, employed sulfuric acid and a solid acidic catalyst, Dowex 50WX8. scirp.org The complete removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester. scirp.org
An alternative and highly efficient pathway for producing 2,3-Dihydroxypropyl decanoate is through transesterification. smolecule.com This approach often utilizes glycerol derivatives and can be significantly enhanced through techniques like solvent-free microwave-assisted synthesis. mdpi.comresearchgate.net This method offers notable reductions in reaction times and improved conversion and selectivity compared to classical heating procedures. researchgate.netresearchgate.net
Glycidol (B123203) is a reactive glycerol derivative used in the synthesis of 2,3-Dihydroxypropyl decanoate. mdpi.comresearchgate.net The reaction involves the esterification of decanoic acid with glycidol, often performed under solvent-free conditions with microwave irradiation. mdpi.comresearchgate.net This process can achieve total conversion with remarkably short reaction times. researchgate.netresearchgate.net For example, under microwave heating at 300 W, the esterification of decanoic acid with glycidol requires only a one-minute exposure to reach completion. researchgate.netresearchgate.net This is a significant improvement over conventional oil bath heating, which can require over an hour. researchgate.netresearchgate.net The microwave-assisted synthesis using glycidol also demonstrates high selectivity for 2,3-dihydroxypropyl decanoate. mdpi.comresearchgate.net
Glycerol carbonate is another key glycerol derivative used for the synthesis of 2,3-Dihydroxypropyl decanoate. mdpi.comresearchgate.netresearchgate.net The solvent-free condensation of decanoic acid with glycerol carbonate, particularly under microwave heating, provides an effective route to the target α-monoglyceride. researchgate.netresearchgate.net While still significantly faster than conventional heating, the reaction with glycerol carbonate is generally slower than with glycidol. researchgate.netresearchgate.net Under 300 W microwave irradiation, the esterification using glycerol carbonate takes approximately 5 minutes, compared to 1 minute for glycidol. researchgate.netresearchgate.net Conventional heating methods for this reaction can require residence times of up to 24 hours. researchgate.netresearchgate.net
Table 2: Comparison of Microwave-Assisted Synthesis Using Glycerol Derivatives
| Glycerol Derivative | Microwave Power | Reaction Time | Selectivity | Source |
|---|---|---|---|---|
| Glycidol | 300 W | 1 minute | ~90-91% | mdpi.comresearchgate.netresearchgate.net |
| Glycerol Carbonate | 300 W | 5 minutes | ~50% | researchgate.netresearchgate.net |
A significant advantage of using glycerol carbonate is its non-toxic and biodegradable nature, which presents a safer alternative to glycidol, a known toxic compound. mdpi.comresearchgate.net Glycerol carbonate is considered a "green chemical" with properties such as good water solubility, a high boiling point, low flammability, and low toxicity. mdpi.com Its use aligns with the principles of green chemistry by replacing hazardous reagents. mdpi.comencyclopedia.pub The synthesis of glycerol carbonate itself can be achieved through environmentally friendlier pathways, such as the transesterification of glycerol with dimethyl carbonate (DMC), which is also considered a non-toxic substance. mdpi.comencyclopedia.pub
Use of Glycerol Carbonate as a Glycerol Derivative
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for the production of 2,3-dihydroxypropyl decanoate, offering several advantages over conventional heating methods. researchgate.netmdpi.com This approach utilizes microwave irradiation to accelerate chemical reactions, leading to improved efficiency and sustainability. researchgate.netmdpi.com
Research has demonstrated that microwave-assisted synthesis significantly enhances both the conversion of reactants and the selectivity towards the desired 2,3-dihydroxypropyl decanoate product. researchgate.netresearchgate.net In the esterification of decanoic acid with glycerol derivatives like glycidol and glycerol carbonate, microwave irradiation leads to marked improvements in conversion and selectivity. researchgate.netresearchgate.net For instance, at a microwave power of 300 W, the selectivity for 2,3-dihydroxypropyl decanoate can reach as high as 91%. mdpi.com This high selectivity minimizes the formation of unwanted byproducts such as di- and triglycerides.
A study comparing microwave heating to conventional oil bath heating for the synthesis of 2,3-dihydroxypropyl decanoate from decanoic acid and glycerol derivatives (glycidol and glycerol carbonate) highlighted these advantages. The results, summarized in the table below, show a significant increase in selectivity when using microwave irradiation.
Table 1: Comparison of Selectivity in Synthesis of 2,3-Dihydroxypropyl Decanoate
| Glycerol Derivative | Heating Method | Selectivity (%) |
|---|---|---|
| Glycidol | Microwave (300 W) | 90 |
| Glycerol Carbonate | Microwave (300 W) | 50 |
| Glycidol | Conventional Oil Bath | Lower than microwave |
Data sourced from a study on the efficient microwave-assisted synthesis of glycerol monodecanoate. researchgate.netresearchgate.net
One of the most significant benefits of microwave-assisted synthesis is the drastic reduction in reaction times. researchgate.netmdpi.com For the esterification of decanoic acid with glycidol, complete conversion can be achieved in just one minute of microwave exposure at 300 W. researchgate.netresearchgate.net When using glycerol carbonate, the reaction takes only five minutes under the same conditions. researchgate.netresearchgate.net In stark contrast, conventional heating methods require significantly longer residence times, often exceeding one hour and in some cases, up to 24 hours, to achieve similar conversions. researchgate.netresearchgate.net This rapid heating under microwave irradiation not only speeds up the process but also contributes to energy savings. mdpi.commdpi.com
The following table illustrates the dramatic difference in reaction times between microwave-assisted and conventional heating methods for the synthesis of 2,3-dihydroxypropyl decanoate.
Table 2: Comparison of Reaction Times
| Glycerol Derivative | Heating Method | Reaction Time |
|---|---|---|
| Glycidol | Microwave (300 W) | 1 minute |
| Glycerol Carbonate | Microwave (300 W) | 5 minutes |
| Glycidol | Conventional Oil Bath | > 1 hour |
Data compiled from research on microwave-assisted synthesis of glycerol monodecanoate. researchgate.netresearchgate.net
The ability to perform the synthesis of 2,3-dihydroxypropyl decanoate under solvent-free conditions is another key advantage of microwave technology. researchgate.netunipa.it This "green chemistry" approach eliminates the need for potentially hazardous organic solvents, reducing the environmental impact and simplifying the purification process. researchgate.netresearchgate.net The direct absorption of microwave energy by the reactants facilitates efficient heat transfer and promotes the reaction without the need for a solvent medium. researchgate.netmdpi.com
The efficiency of microwave-assisted synthesis of 2,3-dihydroxypropyl decanoate can be further enhanced by the use of catalytic systems. Tetrabutylammonium (B224687) iodide (TBAI) has been effectively employed as an organocatalyst in these reactions. researchgate.netunipa.it In a solvent-free microwave-assisted process involving the esterification of decanoic acid with glycerol derivatives, catalytic amounts of TBAI have been shown to promote the reaction efficiently. researchgate.netunipa.it This catalytic system, combined with microwave irradiation, provides a rapid and selective route to 2,3-dihydroxypropyl decanoate. researchgate.net The process typically involves microwave power in the range of 200–400 W and stoichiometric proportions of the reactants. researchgate.netunipa.it
Biocatalytic Synthesis
Biocatalytic methods, particularly those employing lipases, offer a mild and selective alternative for the synthesis of 2,3-dihydroxypropyl decanoate. smolecule.com These enzymatic approaches operate under less harsh conditions compared to some chemical methods, often leading to higher purity products.
Lipases are widely used as biocatalysts for the esterification of glycerol and decanoic acid to produce 2,3-dihydroxypropyl decanoate, also known as monolaurin (B1671894). nih.govresearchgate.net These enzymes exhibit high selectivity, which can minimize the formation of di- and triesters. umich.edu The choice of lipase and reaction conditions plays a crucial role in the yield and selectivity of the final product.
Several lipases have been investigated for their efficacy in catalyzing this reaction, including Lipozyme IM, Novozym 435, and lipases from various microbial sources like Geobacillus stearothermophilus, Anoxybacillus flavithermus, and Thermomyces lanuginosus. researchgate.netmdpi.com For instance, the 1,3-regiospecific lipase, Lipozyme IM, has been used to catalyze the esterification of lauric acid and glycerol, achieving a 65% conversion to monolaurin in 8 hours under specific conditions. nih.gov Similarly, Novozym 435 has been identified as an effective catalyst for the synthesis of monolaurin from lauric acid and glycerol. researchgate.net
The substrate selectivity of lipases is a key factor in the synthesis of glyceryl decanoates. A study comparing immobilized lipases from different thermophilic bacteria found that the type of fatty acid substrate (decanoic acid, methyl decanoate, or vinyl decanoate) influenced the product pattern, with glyceryl monodecanoate often being the main product. mdpi.com
The following table provides examples of lipase-catalyzed synthesis of 2,3-dihydroxypropyl decanoate and related monoglycerides (B3428702), highlighting the variety of enzymes and reaction systems employed.
Table 3: Examples of Lipase-Catalyzed Synthesis of Monoglycerides
| Lipase Source/Name | Substrates | Key Findings |
|---|---|---|
| Lipozyme IM | Lauric acid, Glycerol | 65% conversion to monolaurin in 8 hours in a n-hexane/tert-butanol system. |
| Novozym 435 | Lauric acid, Glycerol | Effective catalyst for monolaurin synthesis. |
| Immobilized Geobacillus stearothermophilus lipase | Decanoic acid, Glycerol | Produced mainly glyceryl monodecanoate. |
| Immobilized Anoxybacillus flavithermus lipase | Decanoic acid, Glycerol | Showed different product patterns based on substrate. |
This table is a compilation of data from various studies on lipase-catalyzed monoglyceride synthesis. nih.govresearchgate.netmdpi.comresearchgate.net
Lipase-Catalyzed Reactions
Advanced Synthetic Strategies and Green Chemistry Approaches
In line with the principles of green chemistry, modern synthetic strategies for 2,3-Dihydroxypropyl decanoate focus on minimizing environmental impact by using sustainable methods and novel catalytic systems.
A prominent sustainable method for synthesizing 2,3-Dihydroxypropyl decanoate is the solvent-free microwave-assisted synthesis. mdpi.comresearchgate.net This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved conversion rates, and enhanced selectivity. researchgate.net The process involves the direct esterification of decanoic acid with glycerol derivatives under microwave irradiation. researchgate.net
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of 2,3-Dihydroxypropyl decanoate
| Heating Method | Reactant | Reaction Time | Selectivity (%) |
|---|---|---|---|
| Microwave (300 W) | Glycidol | 1 min | 90 |
| Conventional Oil Bath | Glycidol | > 1 h | - |
| Microwave (300 W) | Glycerol Carbonate | 5 min | 50 |
| Conventional Oil Bath | Glycerol Carbonate | 24 h | - |
Data from a study on the solvent-free synthesis of 2,3-dihydroxypropyl decanoate. researchgate.net
As the table illustrates, microwave heating significantly accelerates the reaction, achieving total conversion in minutes compared to hours or even a full day with conventional heating. researchgate.net This efficiency contributes to energy savings and a more sustainable process.
The development of novel and efficient catalysts is another key aspect of advanced synthetic strategies. In the context of microwave-assisted synthesis of 2,3-Dihydroxypropyl decanoate, organocatalysts have been successfully employed. mdpi.comresearchgate.net For instance, tetrabutylammonium iodide (TBAI) has been used in catalytic amounts to facilitate the esterification of decanoic acid with glycerol derivatives. researchgate.net
Another example of a novel catalyst is chromium (III) acetate (B1210297) hydroxide, which has been shown to be efficient in the preparation of 1-monoacylglycerols through the reaction of glycidol with fatty acids. researchgate.net The exploration of such catalysts aims to improve reaction efficiency, selectivity, and reduce the environmental footprint of the synthesis process.
Reaction Mechanisms and Kinetics of Formation
The formation of 2,3-Dihydroxypropyl decanoate via enzymatic catalysis typically proceeds through an esterification or transesterification reaction mechanism. smolecule.com Lipases catalyze these reactions via a well-established mechanism involving a catalytic triad (B1167595) of amino acid residues, typically serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu), located in the enzyme's active site. researchgate.netresearchgate.netnih.gov
The catalytic mechanism can be summarized in the following steps:
Activation of Serine : The histidine residue acts as a general base, abstracting a proton from the hydroxyl group of the serine residue. researchgate.net This increases the nucleophilicity of the serine.
Nucleophilic Attack : The activated serine attacks the carbonyl carbon of the decanoic acid (or its ester), forming a tetrahedral intermediate. researchgate.netnih.gov This intermediate is stabilized by an "oxyanion hole" in the active site. nih.govmdpi.com
Formation of Acyl-Enzyme Intermediate : The tetrahedral intermediate collapses, leading to the formation of a covalent acyl-enzyme intermediate and the release of a water molecule (in esterification) or an alcohol (in transesterification). researchgate.netnih.gov
Nucleophilic Attack by Glycerol : A glycerol molecule then enters the active site and its primary hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. researchgate.net
Release of Product : This second intermediate collapses, releasing the 2,3-Dihydroxypropyl decanoate product and regenerating the free enzyme, ready for another catalytic cycle. researchgate.net
Esterification Mechanisms
Esterification is a fundamental method for synthesizing 2,3-dihydroxypropyl decanoate, involving the direct reaction of decanoic acid with glycerol. smolecule.com This reaction can be catalyzed by acids, bases, or enzymes, and can be performed with or without solvents. The process aims to form a single ester linkage between one molecule of decanoic acid and one of the hydroxyl groups of glycerol, yielding a monoglyceride.
Chemical and Biocatalytic Esterification: The direct esterification of glycerol with fatty acids is a common route for producing monoglycerides. researchgate.net The reaction can be catalyzed by chemical catalysts like p-toluenesulfonic acid (pTSA) or tin(II) chloride. researchgate.netmdpi.com However, achieving high selectivity for the monoester form over di- and triesters can be challenging under chemical catalysis due to the high temperatures often required. researchgate.net
Enzymatic esterification, often utilizing lipases, offers a highly selective alternative under milder reaction conditions. Lipases, such as those from Candida rugosa, can be used as biocatalysts. ui.ac.id In a study using Candida rugosa lipase in n-hexane, the mole ratio of fatty acid to glycerol was found to significantly influence the conversion percentage. The highest conversion (78.5%) for glycerol-decanoic acid ester was achieved at a mole ratio of 1:4. ui.ac.id
Microwave-Assisted Esterification: A significant advancement in the synthesis of 2,3-dihydroxypropyl decanoate is the use of solvent-free, microwave-assisted esterification. researchgate.netresearchgate.net This method drastically reduces reaction times and improves conversion and selectivity compared to conventional heating. researchgate.netresearchgate.net The synthesis can be performed by reacting decanoic acid with glycerol derivatives like glycidol or glycerol carbonate in the presence of an organocatalyst such as tetrabutylammonium iodide (TBAI). researchgate.net Under microwave irradiation at 300 W, the esterification requires only one minute when starting from glycidol and five minutes from glycerol carbonate, achieving high selectivity for the target α-monoglyceride. researchgate.netresearchgate.net
Interactive Table: Comparison of Esterification Methods for 2,3-Dihydroxypropyl decanoate Synthesis
| Method | Reactants | Catalyst | Reaction Time | Key Findings | Reference |
|---|---|---|---|---|---|
| Enzymatic Esterification | Decanoic acid + Glycerol | Candida rugosa lipase | Not specified | Highest conversion (78.5%) at 1:4 fatty acid to glycerol mole ratio. | ui.ac.id |
| Microwave-Assisted (from Glycidol) | Decanoic acid + Glycidol | TBAI | 1 minute (at 300 W) | Total conversion with high selectivity (91%) for the α-monoglyceride. | researchgate.netsemanticscholar.org |
| Microwave-Assisted (from Glycerol Carbonate) | Decanoic acid + Glycerol Carbonate | TBAI | 5 minutes (at 300 W) | Total conversion with marked improvements in selectivity over classical methods. | researchgate.netresearchgate.net |
| Conventional Heating | Decanoic acid + Glycerol Derivatives | TBAI | > 1 hour | Significantly longer reaction times compared to microwave-assisted methods. | researchgate.net |
Transesterification Mechanisms
Transesterification is another key strategy for synthesizing 2,3-dihydroxypropyl decanoate. This process involves the exchange of an alkoxy group of an ester with an alcohol, in this case, reacting a decanoate ester (like a vinyl or methyl ester) with glycerol. smolecule.com Enzymatic transesterification is particularly favored for its high specificity and mild reaction conditions.
Enzymatic Transesterification: Lipases are widely used as biocatalysts for the transesterification reaction to produce monoglycerides. Various lipases have been tested for their efficacy in synthesizing ester prodrugs from reactants including vinyl decanoate. nih.govmdpi.com Studies comparing commercially available lipases have found that the lipase from Candida antarctica is highly efficient in terms of chemical yield. nih.govmdpi.com In contrast, lipases from sources like Aspergillus niger may result in lower yields. nih.govmdpi.com
The chain length of the fatty acid acyl donor can also impact the reaction's efficiency. Research has shown that, generally, the chemical yield of the transesterification reaction decreases as the chain length of the fatty acid moiety increases. mdpi.com
Interactive Table: Efficacy of Different Lipases in Transesterification with Vinyl Esters
| Lipase Source | Acyl Donor | Chemical Yield (%) | Reference |
|---|---|---|---|
| Candida antarctica | Vinyl decanoate | Not specified, but noted as most efficient | nih.govmdpi.com |
| Pseudomonas fluorescens | Vinyl butyrate | 72% | mdpi.com |
| Aspergillus niger | Vinyl decanoate | Lower yields observed | nih.govmdpi.com |
| Hog Pancreas | Vinyl decanoate | Data not specified | nih.govmdpi.com |
Hydrolysis
Hydrolysis is the chemical reaction that breaks down 2,3-dihydroxypropyl decanoate into its constituent parts: glycerol and decanoic acid. This process is essentially the reverse of esterification and occurs in the presence of water, often accelerated by an acid, base, or enzyme catalyst. smolecule.com
Enzymatic Hydrolysis: The enzymatic hydrolysis of monoglycerides is a critical process, for instance, in lipid digestion. Monoglyceride lipase (MGL) is a key enzyme responsible for breaking down monoglycerides into free fatty acids and glycerol. sigmaaldrich.comnih.gov The hydrolysis of 2,3-dihydroxypropyl decanoate would follow this pathway, where the ester bond is cleaved by the action of a lipase.
Research into the lipase-catalyzed hydrolysis of oils to produce monoglycerides has shown that the reaction can be inhibited by the accumulation of the fatty acid product. tandfonline.comelsevierpure.com The rate of reaction decreases as the concentration of free fatty acids increases. tandfonline.comelsevierpure.com To overcome this, a method involving the continuous removal of the released fatty acids (e.g., by precipitation with calcium chloride to form insoluble soaps) has been shown to allow the hydrolysis reaction to proceed unimpeded, thereby increasing both the yield and the fraction of monoglyceride in the final product. tandfonline.comelsevierpure.com This indicates that the equilibrium of the hydrolysis reaction for 2,3-dihydroxypropyl decanoate is significantly influenced by the concentration of its products.
Interactive Table: Factors Influencing Monoglyceride Hydrolysis
| Factor | Observation | Implication for Hydrolysis | Reference |
|---|---|---|---|
| Product Accumulation (Fatty Acids) | The reaction is inhibited by the accumulation of released fatty acids. | The rate of hydrolysis decreases as decanoic acid concentration increases. | tandfonline.comelsevierpure.com |
| Continuous Product Removal | Continuous addition of CaCl₂ to precipitate fatty acids allows the reaction to proceed unimpeded. | Removing decanoic acid as it forms can drive the hydrolysis reaction to completion. | tandfonline.comelsevierpure.com |
| Enzyme Specificity | Monoglyceride Lipase (MGL) is primarily responsible for the hydrolysis of monoglycerides like 2-arachidonoylglycerol. | MGL is the likely biocatalyst for the in-vivo or in-vitro hydrolysis of 2,3-dihydroxypropyl decanoate. | nih.gov |
Spectroscopic Characterization and Analytical Methodologies
Purity Assessment and Quantitative Analysis
The assessment of purity and the quantitative determination of 2,3-dihydroxypropyl decanoate (B1226879), also known as 1-monocaprin, involve several sophisticated analytical methods. These techniques are essential for quality control and for understanding the compound's behavior in various matrices.
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 2,3-dihydroxypropyl decanoate (C₁₃H₂₆O₄), the theoretical elemental composition serves as a benchmark for purity. The expected percentages of carbon and hydrogen are compared against the values obtained from instrumental analysis. A close correlation between the theoretical and experimental values is a strong indicator of the sample's purity. lgcstandards.comresearchgate.net
A certificate of analysis for a sample of 1-decanoyl-rac-glycerol reported the following results for elemental analysis:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 63.38 | 63.26 |
| Hydrogen (H) | 10.64 | 10.62 |
| This table presents a comparison of the theoretical and experimentally determined elemental composition of 1-decanoyl-rac-glycerol, a synonym for 2,3-dihydroxypropyl decanoate. Data sourced from a certificate of analysis. lgcstandards.com |
The close agreement between the theoretical and experimental values supports the high purity of the analyzed sample.
Chromatography is a powerful and versatile set of techniques used for the separation, identification, and quantification of chemical compounds. Various chromatographic methods are employed for the analysis of 2,3-dihydroxypropyl decanoate and other monoglycerides (B3428702).
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a widely used method for the analysis of monoglycerides like 2,3-dihydroxypropyl decanoate. ijop.idresearchgate.net This technique is suitable for volatile or semi-volatile compounds. For non-volatile compounds like monoglycerides, a derivatization step, such as silylation, is often required to increase their volatility. ijop.idresearchgate.net
In a typical GC-MS analysis of monoglycerides, the sample is first derivatized, often with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. ijop.idresearchgate.net This process makes the molecules more volatile and thermally stable, allowing them to be analyzed by GC. The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. ijop.id The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. ijop.id
The ASTM D6584 standard test method provides a procedure for the quantitative determination of total monoglycerides in B-100 biodiesel methyl esters by gas chromatography. astm.org The quantitation range for monoglycerides under this standard is from 0.009% to 0.77860% by mass. astm.org
Research has demonstrated the use of GC-MS for the quantitative analysis of saturated monoglycerides in palm oil biodiesel. ijop.idresearchgate.net In one study, a GC-MS method with a selected ion monitoring (SIM) approach was used. The analysis was performed on a system equipped with a 5% phenyl methyl siloxane column. ijop.idresearchgate.net The method showed high linearity and low limits of detection (LOD) and quantitation (LOQ). ijop.idresearchgate.net For instance, the LODs were reported to be in the range of 1.48 ppb to 23.97 ppb, and the LOQs were between 4.43 ppb and 71.92 ppb. ijop.idresearchgate.net
GC-MS has also been utilized to identify and quantify monoglycerides as markers for used cooking oil. researchgate.net Furthermore, GC-MS analysis has identified 2,3-dihydroxypropyl decanoate in the leaf extracts of various plants, such as Senna alata and Urochloa distachya. researchgate.netijpsr.com In one analysis of Senna alata leaf extract, 2,3-dihydroxypropyl-9-octadecenoate was identified as a major constituent, with a peak area of 20.86%. researchgate.net
High-performance liquid chromatography (HPLC) is another key analytical technique for the analysis of 2,3-dihydroxypropyl decanoate and other lipids. medchemexpress.comallsubjectjournal.com Unlike GC, HPLC is well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization. waters.com
A certificate of analysis for 2,3-dihydroxypropyl decanoate may report a purity of over 98% as determined by HPLC. molnova.cn In a study of the exoskeleton of the sea urchin Stomopneustes variolaris, HPLC was used to purify fractions of the extract before further analysis by GC-MS. allsubjectjournal.com The HPLC chromatogram showed three major peaks, and the fraction corresponding to the highest peak was subjected to GC-MS analysis. allsubjectjournal.com
The following table summarizes the HPLC purification of the Stomopneustes variolaris exoskeleton extract:
| Peak | Retention Time (min) | Total Area (%) |
| 1 | 1.880 | 41.65 |
| 2 | 2.073 | 51.50 |
| 3 | 3.367 | 6.85 |
| This table shows the retention times and relative peak areas of the major components separated by HPLC from an extract of Stomopneustes variolaris exoskeleton. Data extracted from a study on the pharmacologically active compounds of this species. allsubjectjournal.com |
Ultra-performance liquid chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 μm), resulting in higher resolution, faster analysis times, and increased sensitivity. waters.comnih.gov UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for lipidomics and the analysis of complex lipid mixtures. nih.govsemanticscholar.org
UPLC systems can separate different classes of glycerides, including monoglycerides, diglycerides, and triglycerides, in a single analytical run. waters.com This capability is particularly useful for monitoring the composition of biodiesel and other lipid-based products. waters.com In a typical UPLC method for lipid analysis, a C18 column is used with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as acetic acid and ammonium (B1175870) acetate (B1210297) to improve ionization for MS detection. frontiersin.org
A study on the analysis of biodiesel fuel using UPLC coupled with a Xevo G2 QTof mass spectrometer demonstrated the rapid separation and identification of different glyceride classes. waters.com The method allowed for both qualitative and quantitative analysis in a single 15-minute run without derivatization. waters.com
UPLC-MS/MS has also been employed in lipidomics studies to identify biomarkers for diseases. For example, a study on systemic lupus erythematosus (SLE) revealed significantly altered levels of various lipids, including a decrease in monoglyceride (16:0), in the plasma of SLE patients compared to healthy controls. nih.gov
High-performance thin-layer chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, cost-effectiveness, and minimal sample preparation. ijpsr.com HPTLC is a valuable tool for the qualitative and quantitative analysis of various compounds, including those found in herbal extracts. ijpsr.com
While specific HPTLC methods for the direct analysis of 2,3-dihydroxypropyl decanoate are not extensively detailed in the provided context, the technique's utility for phytochemical analysis suggests its potential applicability. ijpsr.com For instance, HPTLC is used for fingerprint analysis and quantification of herbal drugs, which may contain monoglycerides as part of their complex chemical composition. ijpsr.com The separation in HPTLC is achieved on a high-performance layer of sorbent, and the resulting chromatogram can be visualized under UV light or after treatment with a suitable staining reagent.
Chromatographic Techniques
Crystallography and Stereochemical Analysis
The crystallographic and stereochemical properties of 2,3-dihydroxypropyl decanoate, also known as glycerol (B35011) 1-monodecanoate, are fundamental to understanding its physical behavior and functionality. As a chiral molecule, it exists in different spatial arrangements, and as a lipid, it can pack into various crystalline forms, a phenomenon known as polymorphism.
Glycerol 1-monodecanoate possesses a chiral center at the C-2 position of the glycerol backbone, meaning it can exist as two non-superimposable mirror images, or enantiomers. These are designated as (R)-2,3-dihydroxypropyl decanoate and (S)-2,3-dihydroxypropyl decanoate. When these two enantiomers are present in equal amounts, the mixture is termed a racemate, denoted as rac-glycerol 1-monodecanoate. nih.gov The differentiation and analysis of these stereoisomers, along with related positional isomers (where the decanoyl group is at the C-2 position), are critical for characterization.
The term rac-glycerol 1-monodecanoate indicates a 1:1 mixture of the two enantiomers. nih.gov The analysis of such isomers often involves chromatographic and spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used to distinguish between positional isomers, such as 1-monoacylglycerols and 2-monoacylglycerols, after derivatization to make them volatile. unit.no For instance, trimethylsilyl (TMS) derivatives of 1- and 2-monoacylglycerols exhibit distinct fragmentation patterns in their mass spectra, allowing for their unambiguous identification. unit.no
Monoacylglycerols, including 1-monodecanoate, exhibit polymorphism, meaning they can crystallize into different solid forms with distinct molecular packing, stability, and melting points. researchgate.netmyfoodresearch.com The most common polymorphs for monoacylglycerols are the α, sub-α, and β' forms. umn.edunih.gov These forms can be identified and characterized using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). nih.gov
The α-form is the least stable and has a hexagonal chain packing, while the β'-form is more stable and is characterized by an orthorhombic subcell. umn.edunih.gov The transition between these polymorphic forms can be induced by changes in temperature or solvent conditions. The study of polymorphism is crucial as the crystalline form can significantly impact the physical properties of the material.
Below is a summary of typical polymorphic forms found in saturated monoacylglycerols, the class to which glycerol 1-monodecanoate belongs.
| Polymorphic Form | Subcell Structure | Relative Stability | Typical Method of Formation |
| α (alpha) | Hexagonal | Least Stable | Quenching from the melt nih.gov |
| sub-α | Pseudo-hexagonal | Intermediate | Quenching from the melt (for longer chains) nih.gov |
| β' (beta-prime) | Orthorhombic Perpendicular | Most Stable | Crystallization from solvent nih.gov |
Pharmacological and Biological Activities
Antimicrobial Properties
Monocaprin (B1671684) exhibits broad-spectrum antimicrobial activity, a characteristic attributed to its molecular structure as a medium-chain fatty acid monoglyceride. This property makes it an area of interest in food preservation and pharmaceutical applications.
Antibacterial Activity
2,3-Dihydroxypropyl decanoate (B1226879) is effective against both Gram-positive and Gram-negative bacteria. mdpi.com Research indicates that its efficacy can be higher against Gram-positive bacteria due to structural differences in the bacterial cell wall. mdpi.com The antibacterial action is observed under neutral and alkaline conditions (pH 7.0 to 9.0), with reduced activity in weakly acidic environments (pH 6.0) for some strains. researchgate.net
Detailed studies have quantified the antibacterial efficacy of 2,3-Dihydroxypropyl decanoate against several pathogenic bacterial strains.
Staphylococcus aureus : This Gram-positive bacterium shows notable susceptibility to monocaprin. Studies have reported a Minimum Inhibitory Concentration (MIC) of 500 µg/mL and 0.32 mg/mL in separate investigations. mdpi.comresearchgate.net
Bacillus cereus : Another Gram-positive bacterium, Bacillus cereus, is inhibited by monocaprin at a concentration of 1000 µg/mL. mdpi.com Research also identifies Bacillus subtilis, a related species, as being susceptible with a MIC of 0.32 mg/mL. researchgate.net
Clostridium difficile : As of current research, there is no specific data available on the direct activity of 2,3-Dihydroxypropyl decanoate against Clostridium difficile.
The compound has also demonstrated bactericidal effects against other pathogens such as Chlamydia trachomatis and Neisseria gonorrhoeae, where it was found to be a potent agent. mdpi.com
Minimum Inhibitory Concentration (MIC) of 2,3-Dihydroxypropyl decanoate Against Selected Bacteria
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | 500 | mdpi.com |
| Bacillus cereus | Positive | 1000 | mdpi.com |
| Bacillus subtilis | Positive | 320 | researchgate.net |
| Escherichia coli | Negative | 1000 - 2500 | mdpi.comresearchgate.net |
| Pseudomonas aeruginosa | Negative | 2500 | researchgate.net |
| Salmonella typhimurium | Negative | 1000 | mdpi.com |
Antiviral Activity
The antiviral properties of 2,3-Dihydroxypropyl decanoate are primarily directed against enveloped viruses. landsbokasafn.isnih.gov The presence of a lipid envelope is a critical factor for the compound's virucidal action. It has been shown to be highly effective against viruses such as Herpes Simplex Virus (HSV), Vesicular Stomatitis Virus (VSV), and Visna virus. landsbokasafn.isnih.gov In contrast, it demonstrates no activity against non-enveloped viruses like poliovirus. landsbokasafn.is
Recent studies have also investigated nano-formulations of monocaprin (nano-monocaprin) for their antiviral potential. One study highlighted that nano-monocaprin exhibited 50% higher antiviral activity against the bacteriophage phi6, an enveloped virus used as a surrogate for SARS-CoV-2, compared to its molecular form. youtube.comnih.gov This suggests that the formulation can enhance its inherent antiviral effects. youtube.comnih.gov
Antifungal Activity (e.g., Candida albicans, yeast)
2,3-Dihydroxypropyl decanoate possesses significant antifungal properties, particularly against yeasts like Candida albicans. nih.gov In comparative studies with other microorganisms, C. albicans has been identified as one of the most sensitive. nih.gov This activity has led to research into its potential use as a topical agent for fungal infections, such as in the disinfection of dentures to reduce Candida counts. nih.gov The compound is also active against other food-spoilage fungi.
Mechanisms of Antimicrobial Action
The primary mechanism of action for 2,3-Dihydroxypropyl decanoate is the disruption of microbial membranes. As an amphipathic molecule, it integrates into the lipid bilayers of cell membranes and viral envelopes, leading to a loss of integrity.
Antibacterial Mechanism : The specific interaction differs between Gram-positive and Gram-negative bacteria. In Gram-positive bacteria, monocaprin directly disrupts and destroys the cell membrane. researchgate.net For Gram-negative bacteria, its action is attributed to damaging the lipopolysaccharide layer in the outer cell wall. researchgate.net This disruption leads to increased permeability, leakage of cellular contents, and ultimately cell death.
Antiviral Mechanism : The virucidal effect against enveloped viruses is caused by the disintegration of the viral envelope. landsbokasafn.is The lipid-based envelope is crucial for viral entry into host cells, and its destruction by monocaprin renders the virus inactive and non-infectious. nih.gov This mechanism explains its ineffectiveness against non-enveloped viruses, which lack this lipid target. nih.gov
Immunological Modulation
While mono- and diglycerides as a class are known to have immune-modulating activities, there is limited direct scientific evidence specifically detailing the immunological modulation effects of 2,3-Dihydroxypropyl decanoate. Research on related medium-chain monoglycerides (B3428702) like monolaurin (B1671894) has shown potential to enhance the immune system by modulating pro-inflammatory cytokines, but similar dedicated studies on monocaprin are not extensively available. Therefore, a definitive role for 2,3-Dihydroxypropyl decanoate in immunological modulation remains an area for future investigation.
Potential Role in Inflammation Research
While direct and extensive research on the anti-inflammatory properties of 2,3-dihydroxypropyl decanoate is still developing, its classification as a monoacylglycerol and its natural origin suggest a potential role in modulating inflammatory processes. Monoacylglycerols, as a class, have been noted for their biological activities. For instance, a study on a monoacylglycerol isolated from the brown seaweed Fucus spiralis demonstrated its ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells, a key indicator of anti-inflammatory activity. nih.gov This suggests that other monoacylglycerols, such as 2,3-dihydroxypropyl decanoate, may possess similar capabilities.
Future research could explore the mechanisms by which 2,3-dihydroxypropyl decanoate might influence inflammatory pathways. This could include examining its effects on the production of pro-inflammatory cytokines, the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the activation of key signaling pathways such as NF-κB.
Interaction with Immune Cells (e.g., T-cells, potential apoptotic effects)
A significant finding in the study of monoglycerides is their potential to interact with and modulate the function of immune cells. Research has demonstrated that various forms of monoglycerides can induce rapid apoptosis, or programmed cell death, in murine T-cells. The potency of this apoptotic effect was found to be dependent on the specific chemical structure of the monoglyceride. This suggests that 2,3-dihydroxypropyl decanoate, as a specific monoglyceride, could have a direct impact on T-cell populations, which play a central role in orchestrating immune responses.
The study that identified this apoptotic effect in T-cells provides a foundation for understanding how 2,3-dihydroxypropyl decanoate might influence immune function. The induction of apoptosis in T-cells can be a critical mechanism for regulating immune responses and maintaining immune homeostasis. Dysregulation of T-cell apoptosis is implicated in various autoimmune diseases and cancers. Therefore, the potential for 2,3-dihydroxypropyl decanoate to induce T-cell apoptosis opens up avenues for research into its potential therapeutic applications in conditions characterized by aberrant T-cell activity.
Further investigation is needed to elucidate the precise mechanisms through which 2,3-dihydroxypropyl decanoate may induce apoptosis in T-cells and to determine its selectivity for different T-cell subsets.
Other Biological Activities
Role in Biological Processes
Beyond its potential role in inflammation and immunology, 2,3-dihydroxypropyl decanoate is involved in various other biological processes, primarily owing to its nature as a monoacylglycerol. Monoacylglycerols are key intermediates and products of lipid metabolism. They are formed during the digestion of dietary fats and are also involved in intracellular signaling pathways.
Research has indicated that 2,3-dihydroxypropyl decanoate may possess antimicrobial properties. smolecule.com This activity is characteristic of certain fatty acids and their esters, which can disrupt the cell membranes of microorganisms.
The physical and chemical properties of 2,3-dihydroxypropyl decanoate also lend it to applications in various industries. Its structure, comprising a glycerol (B35011) backbone and a decanoic acid chain, provides it with amphiphilic properties, making it useful as an emulsifier or surfactant.
Potential in Traditional Medicine Contexts
The presence of 2,3-dihydroxypropyl decanoate in Angelica dahurica provides a direct link to its potential role in traditional medicine. smolecule.commedchemexpress.commdpi.comresearchgate.net Angelica dahurica, known as "Bai Zhi" in Traditional Chinese Medicine (TCM), has been used for centuries to treat a variety of ailments, including headaches, toothaches, and skin disorders, many of which have an inflammatory component. nih.gov
The root of Angelica dahurica is traditionally used to "expel wind and dampness" and has been applied to treat conditions that are now understood to involve inflammation. nih.gov While the therapeutic effects of the whole plant extract are attributed to a complex mixture of compounds, the isolation of 2,3-dihydroxypropyl decanoate from this plant suggests it may contribute to these traditional uses. nih.govebi.ac.uk
The historical use of Angelica dahurica for inflammatory-related conditions provides a strong basis for the scientific investigation of its individual components, including 2,3-dihydroxypropyl decanoate, to validate and understand the mechanisms behind its traditional therapeutic claims.
Biomedical and Research Applications
Pharmaceutical Research and Development
The utility of 2,3-Dihydroxypropyl decanoate (B1226879) in the pharmaceutical sector is primarily centered on its ability to improve the formulation and efficacy of therapeutic agents.
A significant hurdle in drug development is the poor water solubility of many active pharmaceutical ingredients (APIs), which can limit their absorption in the body and, consequently, their therapeutic effect. 2,3-Dihydroxypropyl decanoate has shown promise as an excipient in overcoming these challenges. Its amphiphilic nature, possessing both hydrophilic (dihydroxypropyl) and lipophilic (decanoate) moieties, allows it to act as a solubilizing agent and a permeation enhancer.
A notable study investigated the effect of monocaprin (B1671684) on the permeability of the diacidic drug BTA-243 across Caco-2 cell monolayers, a model of the intestinal barrier. The findings indicated that monocaprin enhanced the permeability of BTA-243, suggesting its potential to improve the oral absorption of certain drugs.
Table 1: Impact of 2,3-Dihydroxypropyl decanoate (Monocaprin) on the Permeability of BTA-243
| Monocaprin Concentration | Permeability Enhancement of BTA-243 |
| 1.3 mM | Significant increase |
| 2.0 mM | Further significant increase |
| (Data sourced from a study on the influence of monocaprin on the permeability of a diacidic drug across Caco-2 cell monolayers) |
The concept of a prodrug involves chemically modifying a drug to improve its physicochemical or pharmacokinetic properties. While direct evidence of 2,3-Dihydroxypropyl decanoate being widely used as a promoiety in synthesized and evaluated prodrugs is not extensively documented in publicly available research, its chemical structure lends itself to such applications. The hydroxyl groups on the glycerol (B35011) backbone provide reactive sites for esterification with a parent drug. This could potentially enhance the lipophilicity of a hydrophilic drug, thereby improving its ability to cross biological membranes. Upon administration, endogenous enzymes would cleave the ester bond, releasing the active drug at the target site.
A critical aspect of drug development is understanding the potential for drug-drug interactions, which are often mediated by the cytochrome P450 (CYP) family of enzymes. These enzymes are responsible for the metabolism of a vast number of drugs. Inhibition or induction of these enzymes by one drug can alter the metabolism of another, leading to potential toxicity or loss of efficacy.
Preliminary assessments suggest that 2,3-Dihydroxypropyl decanoate has a low potential for causing significant drug-drug interactions mediated by cytochrome P450 enzymes. Some interaction studies have indicated that this compound does not inhibit major CYP450 enzymes smolecule.com. However, comprehensive in vitro studies detailing the inhibitory effects of 2,3-Dihydroxypropyl decanoate on a full panel of CYP isoforms are not widely available in the public domain. Further rigorous investigation is required to definitively establish its interaction profile with the complete range of human CYP enzymes.
Biochemistry and Lipid Research
Beyond its pharmaceutical applications, 2,3-Dihydroxypropyl decanoate serves as a valuable tool in the fields of biochemistry and lipid research.
As a monoacylglycerol, 2,3-Dihydroxypropyl decanoate is utilized in lipid research to investigate the metabolic pathways and physiological roles of this class of lipids. Monoacylglycerols are key intermediates in the digestion and absorption of fats and also act as signaling molecules. The use of labeled analogues of 1-decanoyl-rac-glycerol allows researchers to trace its metabolic fate and understand the enzymes involved in its synthesis and degradation pharmaffiliates.com. For instance, it has been used in assays to screen for inhibitors of monoacylglycerol acyltransferase, an enzyme involved in the synthesis of triglycerides sigmaaldrich.com.
The interaction of 2,3-Dihydroxypropyl decanoate with biological membranes is a key area of research that underpins its role as a permeation enhancer. Its amphiphilic structure allows it to insert into the lipid bilayer of cell membranes, which can transiently increase their fluidity and permeability. This mechanism is thought to facilitate the passage of co-administered drugs across epithelial barriers, such as the intestinal lining.
Lipid Metabolism Studies
Monoglycerides (B3428702) like 2,3-Dihydroxypropyl decanoate are central to the study of lipid metabolism. The digestion and absorption of dietary fats, which are primarily triglycerides, rely on their breakdown into smaller, more readily absorbed molecules. youtube.com Lipase (B570770) enzymes hydrolyze triglycerides into free fatty acids and monoglycerides. youtube.comwikipedia.org These components are then absorbed by the intestinal epithelium.
The "monoglyceride pathway" is recognized as a major route for fat absorption in humans. nih.govnih.gov In this pathway, monoglycerides and fatty acids cross the intestinal barrier and are used within the enterocytes to re-synthesize triglycerides. youtube.com These newly formed triglycerides are then packaged into chylomicrons and transported into the lymphatic system. youtube.com
To investigate these metabolic processes, researchers have employed isotopically labeled monoglycerides. nih.govresearchgate.net By tracing the labeled molecules, scientists can elucidate the pathways of fat absorption and subsequent metabolic fate. nih.gov This methodology confirms that monoglycerides can be absorbed intact, particularly during the initial phases of fat absorption. nih.govresearchgate.net Therefore, 2,3-Dihydroxypropyl decanoate serves as a relevant model compound for studying these fundamental aspects of lipid biochemistry and physiology.
Material Science and Biomaterial Research
Potential as a Component in Polyurethane Scaffolds (Biocompatibility Studies)
In the field of biomaterials, there is a growing interest in developing biodegradable and biocompatible polyurethane (PU) scaffolds for tissue engineering. nih.gov These scaffolds provide a structural framework that can support cell growth and proliferation, mimicking the natural extracellular matrix. researchgate.net The properties of PU scaffolds can be tailored by carefully selecting their constituent components. nih.gov
Research has demonstrated the potential of using monoglycerides, which are structurally related to 2,3-Dihydroxypropyl decanoate, to synthesize these scaffolds. In one study, a biodegradable polyester polyol was synthesized from oleochemical glycerol monostearate (GMS) and glutaric acid. researchgate.netum.edu.mysemanticscholar.org This GMS-derived polyol was then used to produce porous polyurethane scaffolds. researchgate.netum.edu.mysemanticscholar.org
A critical aspect of any biomaterial is its biocompatibility. The GMS-based polyurethane scaffolds underwent in vitro biocompatibility testing using 3T3 mouse fibroblast cells and MG63 human osteosarcoma cells. researchgate.netum.edu.my The results indicated a significant improvement in cell viability compared to reference polyurethane scaffolds made from polyethylene glycol (PEG) and polycaprolactone (PCL) diol alone. researchgate.netum.edu.my The scaffold incorporating the GMS-derived component showed markedly higher cell viability and better cell adhesion, highlighting its great potential as a biomaterial for both soft and hard tissue engineering. researchgate.netum.edu.mysemanticscholar.org
Agricultural Applications
Aphidicidal Activity of Related Compounds (e.g., Orfamide A)
The chemical structure of 2,3-Dihydroxypropyl decanoate, specifically its decanoate (C10 fatty acid) component, is relevant to agricultural applications concerning pest control. wikipedia.orgnih.govatamanchemicals.com Research into natural and synthetic pesticides has identified fatty acids and their derivatives as effective agents against various pests, including aphids. researchgate.net59.160.153
A notable example is Orfamide A, a cyclic lipopeptide produced by the bacterium Pseudomonas protegens. frontiersin.orgnih.govbioaustralis.com Orfamides are known to have insecticidal activity against aphids. frontiersin.orgnih.gov The structure of Orfamide A consists of a ten-amino acid peptide chain and a fatty acid tail, which can be a 3-hydroxydodecanoic or tetradecanoic acid. frontiersin.orgnih.gov While the fatty acid in Orfamide A is slightly longer than decanoic acid, it establishes the principle of fatty acid components contributing to insecticidal properties in larger molecules.
More directly, studies have shown that fatty acid esters themselves possess aphidicidal and repellent properties. mdpi.comnih.gov Saturated medium-chain fatty acids, including decanoic acid, have been reported to strongly deter the aphid Myzus persicae from feeding. researchgate.net Furthermore, methyl esters of fatty acids, such as coconut fatty acid methyl ester (which contains caprate/decanoate esters), have demonstrated significant repellent effects against winged M. persicae in laboratory bioassays. mdpi.comnih.gov This suggests that the decanoate portion of 2,3-Dihydroxypropyl decanoate is structurally related to compounds with known aphidicidal and antifeedant activities. researchgate.net
Future Research Directions and Unexplored Avenues
Elucidation of Pharmacological Mechanisms
While the antimicrobial activity of 2,3-Dihydroxypropyl decanoate (B1226879) is established, the precise pharmacological mechanisms are not fully understood. Future research must delve deeper into its mode of action against various pathogens and investigate its potential interactions with the host's immune system.
Detailed Studies on Mechanisms of Antimicrobial Action
Initial studies suggest that 2,3-Dihydroxypropyl decanoate exerts its antimicrobial effects primarily by disrupting microbial cell membranes. Research has indicated that it can penetrate the outer membrane of Gram-negative bacteria like Escherichia coli, subsequently destroying the phospholipid bilayer of the inner membrane. This leads to increased membrane permeability, dissipation of the proton motive force, and leakage of intracellular contents, ultimately causing cell death. A similar disruptive action on the cell wall and plasma membrane has been observed in fungi. researchgate.net Against Chlamydia trachomatis, it is thought to work by destabilizing the bacterial membrane of the elementary bodies.
However, these mechanisms require more detailed characterization. Future studies should focus on:
Biophysical Interactions: Investigating the specific molecular interactions between 2,3-Dihydroxypropyl decanoate and the lipid components of microbial membranes.
Enzyme Inhibition: Exploring whether the compound inhibits essential microbial enzymes involved in cell wall synthesis, metabolism, or virulence.
Biofilm Disruption: Assessing its efficacy against microbial biofilms, which are notoriously resistant to conventional antibiotics, and elucidating the mechanism behind any antibiofilm activity.
The table below summarizes the known antimicrobial activity from in vitro studies.
| Microorganism | Type | Finding |
| Staphylococcus aureus | Gram-positive bacterium | Growth inhibited at a concentration of 500 µg/mL. globalresearchonline.net |
| Bacillus cereus | Gram-positive bacterium | Growth inhibited at a concentration of 1000 µg/mL. globalresearchonline.net |
| Escherichia coli | Gram-negative bacterium | Growth inhibited at a concentration of 1000 µg/mL. globalresearchonline.net |
| Salmonella typhimurium | Gram-negative bacterium | Growth inhibited at a concentration of 1000 µg/mL. globalresearchonline.net |
| Candida albicans | Yeast (Fungus) | Highly sensitive to monocaprin (B1671684). nih.gov |
| Enveloped Viruses | Virus | Demonstrates antiviral activity in vitro. nih.gov |
Investigations into Immunomodulatory Pathways
A significant and almost entirely unexplored area is the potential immunomodulatory activity of 2,3-Dihydroxypropyl decanoate. Many lipid molecules are known to influence immune responses, acting as signaling molecules or modulating inflammatory pathways. It is plausible that this compound could interact with host immune cells, but this has yet to be investigated.
Future research should be directed towards:
In Vitro Immune Cell Assays: Exposing immune cells such as macrophages, neutrophils, and lymphocytes to 2,3-Dihydroxypropyl decanoate to assess effects on cell viability, activation, phagocytosis, and cytokine production (e.g., TNF-α, interleukins).
Signaling Pathway Analysis: Investigating the impact on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, to determine if the compound has pro- or anti-inflammatory properties.
Receptor Interaction Studies: Identifying potential host cell receptors that may interact with 2,3-Dihydroxypropyl decanoate.
In Vivo Biological Activity and Efficacy Studies
The vast majority of research on 2,3-Dihydroxypropyl decanoate has been conducted in vitro. While these studies are crucial for initial screening and mechanistic understanding, they are not sufficient to predict the compound's behavior in a complex biological system. There is a critical need for robust in vivo studies to validate its therapeutic potential.
To date, one of the few human studies involved an open trial on denture disinfection, where a solution containing monocaprin resulted in a significant, though short-term, reduction in Candida counts on the dentures of 32 patients. nih.gov This provides a preliminary indication of its potential as a topical agent.
Future research must expand significantly in this area by:
Animal Models of Infection: Utilizing established animal models to test the efficacy of 2,3-Dihydroxypropyl decanoate against various bacterial, fungal, and viral infections. These studies would provide crucial data on its therapeutic effectiveness in a living organism.
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and persistence in the body.
Dose-Response Relationship: Establishing effective and non-toxic dose ranges in animal models.
Development of Targeted Delivery Systems
The effectiveness of any therapeutic agent can be enhanced by ensuring it reaches the target site in sufficient concentration while minimizing exposure to non-target tissues. For 2,3-Dihydroxypropyl decanoate, the development of targeted delivery systems is a completely unexplored but promising field. Its amphiphilic nature makes it a suitable candidate for incorporation into various nanocarrier systems.
Potential delivery strategies that warrant investigation include:
Liposomes and Nanoparticles: Encapsulating 2,3-Dihydroxypropyl decanoate within lipid-based nanoparticles or liposomes could improve its stability, solubility, and bioavailability, and allow for targeted delivery to infection sites.
Topical Formulations: For skin and mucosal infections, developing optimized creams, gels, or bigels could enhance drug retention and penetration. A bigel system has been explored for the related compound tricaprin as a topical delivery vehicle for antifungal drugs. acs.org
Stimuli-Responsive Systems: Designing carriers that release the compound in response to specific triggers at the infection site, such as pH changes or the presence of bacterial enzymes, would represent a "smart" delivery approach. nih.gov
Stereoselective Synthesis and Its Impact on Biological Activity
2,3-Dihydroxypropyl decanoate is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2,3-dihydroxypropyl decanoate and (S)-2,3-dihydroxypropyl decanoate. Current synthesis methods typically produce a racemic mixture (an equal mixture of both enantiomers). globalresearchonline.netsemanticscholar.org
It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and toxicities. However, there has been no reported stereoselective synthesis of the individual enantiomers of 2,3-Dihydroxypropyl decanoate.
This represents a critical gap in the research. Future work should focus on:
Developing Stereoselective Synthesis Routes: Creating synthetic pathways that can produce the (R) and (S) enantiomers in high purity.
Evaluating Enantiomer-Specific Activity: Testing the purified enantiomers separately in antimicrobial and immunomodulatory assays to determine if one is more active or has a different biological profile than the other. This could lead to the development of a more potent and specific therapeutic agent.
Comparative Studies with Related Glycerides and Fatty Acid Esters
To fully appreciate the unique properties of 2,3-Dihydroxypropyl decanoate, its activity must be contextualized through comparative studies with structurally related lipids. Some work has been done in this area, showing that 1-monoglycerides of medium-chain fatty acids are generally more active than their corresponding free fatty acids. nih.gov For example, monocaprin and monolaurin (B1671894) have shown synergistic antibacterial effects when used in combination.
Further comparative research is needed to systematically evaluate:
Chain Length and Activity: A detailed comparison of a series of 1-monoglycerides with varying fatty acid chain lengths (e.g., monocaprylin (C8), monocaprin (C10), monolaurin (C12)) against a broad panel of microbes to understand the structure-activity relationship.
Positional Isomerism: Comparing the activity of 1-monocaprin with its isomer, 2-monocaprin, to determine how the position of the fatty acid on the glycerol (B35011) backbone affects its biological function.
Comparison with Di- and Triglycerides: Evaluating the relative antimicrobial and potential immunomodulatory activities of monocaprin versus dicaprin and tricaprin to understand the role of the free hydroxyl groups on the glycerol backbone.
The table below outlines key parameters for such comparative studies.
| Compound Class | Specific Examples | Key Comparison Parameter | Rationale |
| Monoglycerides (B3428702) | Monocaprylin, Monolaurin, Monomyristin | Antimicrobial Spectrum & Potency | Determine the optimal fatty acid chain length for activity. |
| Positional Isomers | 1-Monocaprin vs. 2-Monocaprin | Biological Activity | Understand the importance of the ester linkage position. |
| Free Fatty Acids | Capric Acid | Antimicrobial Efficacy | Confirm the enhanced activity of the monoglyceride form. |
| Di- and Triglycerides | Dicaprin, Tricaprin | Biological Activity, Physicochemical Properties | Elucidate the role of free hydroxyl groups and compare suitability for different applications (e.g., drug delivery). acs.org |
Comparison with 2,3-Dihydroxypropyl Tetradecanoate (Glycerol Monomyristate)
Glycerol Monomyristate, with its longer C14 fatty acid chain, is expected to exhibit different physical properties compared to the C10 chain of 2,3-Dihydroxypropyl decanoate. Research should investigate the comparative emulsifying capabilities, with the hypothesis that the shorter chain length of 2,3-Dihydroxypropyl decanoate may result in a higher Hydrophilic-Lipophilic Balance (HLB) value, potentially making it a more effective oil-in-water emulsifier. Furthermore, comparative studies on their antimicrobial activities are warranted. While monoglycerides are known for their antimicrobial properties, the optimal chain length for activity against specific microorganisms varies.
Comparison with 2,3-Dihydroxypropyl Hexadecanoate (Glycerol Monopalmitate)
Glycerol Monopalmitate (C16) offers another point of comparison for understanding the influence of increasing alkyl chain length. Studies have investigated the use of Glycerol Monopalmitate in organogels for controlled drug release. nih.gov Future research could explore the potential of 2,3-Dihydroxypropyl decanoate in similar applications, hypothesizing that its lower melting point might be advantageous for creating more fluid and adaptable delivery systems. A direct comparison of their crystallization behavior and the resulting microstructure of gels or emulsions would provide valuable insights into their suitability for various formulation types. nih.gov
Comparison with 2,3-Dihydroxypropyl Dodecanoate (Glycerol Monolaurate)
Glycerol Monolaurate (GML), with a C12 fatty acid, is one of the most extensively studied monoglycerides, particularly for its potent antimicrobial and anti-inflammatory properties. patsnap.comatamanchemicals.comnih.gov It is effective against a broad spectrum of pathogens, including bacteria, viruses, and fungi. patsnap.com A key area of future research is a head-to-head comparison of the antimicrobial efficacy of 2,3-Dihydroxypropyl decanoate and GML against a panel of relevant microorganisms. While GML's activity is well-documented, understanding how a slightly shorter fatty acid chain influences this activity could lead to the development of targeted antimicrobial agents. Furthermore, GML has been investigated for its ability to prevent biofilm formation. semanticscholar.orgresearchgate.net Similar studies with 2,3-Dihydroxypropyl decanoate are needed to assess its potential in this critical area of microbiology.
Comparison with Unsaturated Glycerides (e.g., 2,3-dihydroxypropyl octadec-9,12-dienoate)
Introducing unsaturation into the fatty acid chain, as seen in 2,3-dihydroxypropyl octadec-9,12-dienoate (the monoester of linoleic acid), dramatically alters the molecule's geometry and physical properties. nih.gov Saturated monoglycerides like 2,3-Dihydroxypropyl decanoate tend to be solid at room temperature and form more stable crystalline structures, whereas unsaturated glycerides are typically liquid and form less organized aggregates. Future research should focus on comparing the interfacial properties and emulsion stability of these two classes of monoglycerides. The flexibility of the unsaturated chain in 2,3-dihydroxypropyl octadec-9,12-dienoate may lead to different interactions at oil-water interfaces, which could be beneficial in specific food and cosmetic formulations.
| Compound Name | Common Name | Fatty Acid Chain | Molecular Formula | Key Research Areas for Comparison |
|---|---|---|---|---|
| 2,3-Dihydroxypropyl decanoate | Glycerol Monocaprate | C10 (Saturated) | C13H26O4 | Baseline for comparison |
| 2,3-Dihydroxypropyl tetradecanoate | Glycerol Monomyristate | C14 (Saturated) | C17H34O4 | Emulsifying properties, HLB value, antimicrobial spectrum |
| 2,3-Dihydroxypropyl hexadecanoate | Glycerol Monopalmitate | C16 (Saturated) | C19H38O4 | Organogel formation, controlled drug release, crystallization behavior |
| 2,3-Dihydroxypropyl dodecanoate | Glycerol Monolaurate | C12 (Saturated) | C15H30O4 | Antimicrobial and anti-inflammatory activity, biofilm inhibition |
| 2,3-dihydroxypropyl octadec-9,12-dienoate | Glycerol Monolinoleate | C18 (Unsaturated) | C21H38O4 | Interfacial properties, emulsion stability, physical state |
Exploration of Novel Applications in Interdisciplinary Fields
The unique properties of 2,3-Dihydroxypropyl decanoate suggest its potential for innovative applications beyond its current use in cosmetics and as a food additive. smolecule.com Future research should explore its utility in emerging interdisciplinary fields.
One promising area is in the development of advanced drug delivery systems. Monoglycerides are known to act as penetration enhancers and can be used to formulate nanoparticles and nanoemulsions for targeted drug delivery. core.ac.uknih.gov Research could focus on formulating 2,3-Dihydroxypropyl decanoate-based nanoemulsions for the delivery of poorly water-soluble drugs, potentially improving their bioavailability. Its biocompatibility and biodegradability make it an attractive candidate for such applications. nih.gov
In the field of material science, fatty acid esters are being explored for the development of "smart materials" and bio-based polymers. youtube.com For instance, starch fatty acid esters are being investigated as renewable thermoplastics. ncsu.eduatlasofscience.orgnih.gov Future studies could investigate the potential of incorporating 2,3-Dihydroxypropyl decanoate as a monomer or plasticizer in biocompatible polymers for applications in tissue engineering and regenerative medicine. d-nb.infomdpi.com Its amphiphilic nature could be leveraged to create materials with tailored surface properties that influence cell adhesion and proliferation.
Furthermore, the thermal properties of fatty acid esters make them suitable for use as phase change materials (PCMs) for thermal energy storage. mdpi.com The melting point and latent heat of fusion of 2,3-Dihydroxypropyl decanoate should be characterized to assess its potential in this area, particularly for applications in smart textiles or building materials that require thermal regulation.
| Interdisciplinary Field | Potential Application | Key Properties to Investigate |
|---|---|---|
| Pharmaceutical Sciences | Advanced Drug Delivery Systems (e.g., nanoemulsions, solid lipid nanoparticles) | Biocompatibility, drug solubilization capacity, penetration enhancement |
| Material Science | Bio-based Polymers and Smart Materials | Polymerization potential, plasticizing effects, self-assembly properties |
| Biomedical Engineering | Tissue Engineering Scaffolds | Biocompatibility, biodegradability, surface modification potential |
| Energy Storage | Phase Change Materials | Melting point, latent heat of fusion, thermal stability |
Q & A
Q. Q1. What are the validated solvent-free synthesis protocols for 2,3-dihydroxypropyl decanoate, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via microwave-assisted esterification of decanoic acid with glycerol derivatives (glycidol or glycerol carbonate) at 200–400 W for 1 minute, using tetrabutylammonium iodide (TBAI) as a catalyst . Key parameters:
- Molar ratio: 1:1 (decanoic acid to glycerol derivative).
- Purification: Post-reaction, diethyl ether is added, and the mixture is washed with water to remove TBAI.
- Yield Optimization: Microwave irradiation reduces reaction time by 100-fold compared to classical heating, achieving yields >85% under optimized power settings .
Q. Q2. How is structural confirmation of 2,3-dihydroxypropyl decanoate performed post-synthesis?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify the glycerol backbone (δ 3.5–4.2 ppm for hydroxyl groups) and decanoate chain (δ 0.8–1.6 ppm for methyl/methylene groups) .
- Mass Spectrometry: ESI-MS confirms molecular weight (246.34 g/mol) with a predominant [M+Na]⁺ peak at m/z 269.3 .
- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity (>95%) .
Q. Q3. What are the primary research applications of this compound in biochemistry?
Methodological Answer:
- Lipid Research: Used to study monoacylglycerol behavior in lipid bilayers via fluorescence anisotropy or DSC to analyze phase transitions .
- Immunology: Evaluates anti-inflammatory activity in vitro using TNF-α inhibition assays in macrophage cell lines (e.g., RAW 264.7) .
Advanced Research Questions
Q. Q4. How can catalytic efficiency be improved in solvent-free synthesis, and what are the trade-offs?
Methodological Answer:
- Catalyst Screening: TBAI is optimal, but ionic liquids (e.g., BMIM-BF₄) may enhance regioselectivity at higher costs .
- Microwave Power Trade-offs: Higher power (400 W) shortens reaction time but risks thermal degradation; 300 W balances efficiency and stability .
- Scalability: Batch reactors with continuous microwave flow systems are under investigation for industrial translation .
Q. Q5. How do structural analogs (e.g., 2,3-dihydroxypropyl dodecanoate) differ in bioactivity, and what drives these differences?
Data-Driven Analysis:
- Key Insight: Longer acyl chains (C12) enhance membrane disruption but reduce solubility, requiring DMSO carriers for in vitro assays .
Q. Q6. What contradictions exist in reported antimicrobial data, and how can they be resolved experimentally?
Critical Analysis:
- Contradiction: Some studies report MIC values of 12.5 μg/mL , while others show no activity below 50 μg/mL .
- Resolution Strategies:
- Standardize strains (e.g., ATCC 25923 for S. aureus).
- Control solvent effects (e.g., DMSO ≤1% v/v).
- Use checkerboard assays to assess synergy with antibiotics .
Q. Q7. How does 2,3-dihydroxypropyl decanoate interact with cytochrome P450 enzymes, and what are the implications for drug delivery?
Methodological Answer:
- Inhibition Assays: Incubate with human liver microsomes and CYP450 isoforms (e.g., CYP3A4, CYP2D6). LC-MS/MS quantifies metabolite depletion.
- Findings: No significant inhibition up to 100 μM, suggesting low drug-interaction risk .
- Implications: Suitable as a permeation enhancer in topical formulations without altering systemic pharmacokinetics .
Research Gaps and Future Directions
- Pharmacokinetics: No in vivo absorption/distribution studies exist; propose rodent models with ¹⁴C-labeled compound.
- Mechanistic Studies: Molecular dynamics simulations to clarify membrane interaction mechanisms .
- Synthetic Biology: Engineer Yarrowia lipolytica for microbial production to replace chemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
